

An In-depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 2-Methylcyclohexanecarboxylic acid

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Introduction

2-Methylcyclohexanecarboxylic acid, a substituted cyclohexane derivative, presents a molecule of significant interest in stereoselective synthesis and as a potential building block in medicinal chemistry. Its structural features, including the presence of two chiral centers, give rise to four possible stereoisomers, each with unique three-dimensional arrangements that can profoundly influence their chemical and biological properties. This guide provides a comprehensive overview of the chemical and physical properties of **2-methylcyclohexanecarboxylic acid**, detailed experimental protocols for its synthesis, and an exploration of its potential, though currently limited, biological relevance.

Chemical Identification and Properties

The different isomers of **2-methylcyclohexanecarboxylic acid** are identified by unique CAS numbers. The general CAS number for the mixture of cis and trans isomers is 56586-13-1.^{[1][2]} The cis isomer is identified by CAS number 7076-91-7, while the trans isomer has been associated with CAS numbers 7077-04-5 and 15177-62-5.

A summary of the key physicochemical properties for the mixture and individual isomers is presented in the table below.

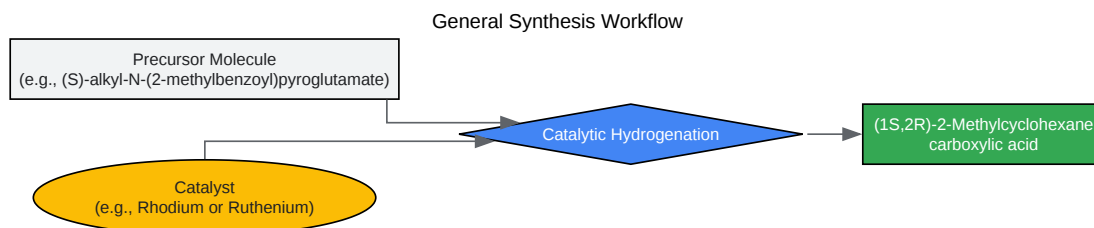
| Property | Value | Isomer | Reference |
|-------------------|---|--------------------------|---|
| CAS Number | 56586-13-1 | Mixture of cis and trans | [1] [2] [3] |
| 7076-91-7 | cis | [2] | |
| 15177-62-5 | trans | [3] | |
| Molecular Formula | C ₈ H ₁₄ O ₂ | All | [1] [2] [3] |
| Molecular Weight | 142.20 g/mol | All | [1] [2] [3] |
| Boiling Point | 241-242 °C at 746 mmHg | Mixture of cis and trans | [1] |
| Density | 1.009 g/mL at 25 °C | Mixture of cis and trans | [1] |
| Refractive Index | n _{20/D} 1.4633 | Mixture of cis and trans | [1] |

Synthesis and Experimental Protocols

The synthesis of **2-methylcyclohexanecarboxylic acid** and its isomers can be achieved through various routes, with stereoselectivity being a key consideration.

General Synthesis Workflow

A common synthetic approach involves the modification of a precursor molecule, often through catalytic hydrogenation to introduce the desired stereochemistry. The following diagram illustrates a generalized workflow for the synthesis of a specific stereoisomer.



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Caption: A generalized workflow for the stereoselective synthesis of a **2-methylcyclohexanecarboxylic acid** isomer.

Detailed Experimental Protocol: Asymmetric Synthesis of (1S,2R)-2-Methylcyclohexanecarboxylic Acid[4]

This protocol is adapted from a study on the diastereoselective synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid.[4]

Materials:

- (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate (substrate)
- Rhodium or Ruthenium catalyst on a support (e.g., alumina or active carbon)
- Solvent (e.g., methanol)
- Hydrogen gas (5 MPa)
- Amine additive (optional, for enhancing diastereomeric excess)

Procedure:

- The substrate, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate, is dissolved in the chosen solvent in a high-pressure reactor.
- The supported rhodium or ruthenium catalyst is added to the solution. An amine additive may also be included at this stage.
- The reactor is sealed and purged with hydrogen gas.
- The reaction mixture is stirred at room temperature under a hydrogen pressure of 5 MPa.
- The reaction is monitored for the consumption of hydrogen.
- Upon completion, the catalyst is removed by filtration.
- The solvent is evaporated under reduced pressure.
- The resulting product, predominantly (1S,2R)-2-methylcyclohexane carboxylic acid, is then purified. The diastereomeric excess can be determined using techniques like NMR spectroscopy.

The stereoselectivity of this reaction is attributed to the chiral auxiliary (pyroglutamate group) shielding one face of the aromatic ring of the precursor, leading to the preferential hydrogenation of the unshielded face.^[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-methylcyclohexanecarboxylic acid** and its isomers.

| Spectroscopy Type | Key Features |
|---------------------|---|
| ^1H NMR | The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift. The signals for the methyl and cyclohexyl protons will show complex splitting patterns depending on the isomer. |
| ^{13}C NMR | The carbonyl carbon of the carboxylic acid group will have a characteristic chemical shift in the downfield region of the spectrum. The chemical shifts of the methyl and cyclohexyl carbons will vary between isomers. |
| IR Spectroscopy | A broad O-H stretching band characteristic of a carboxylic acid is expected. A strong C=O stretching absorption will also be present. The exact positions of these bands can be influenced by hydrogen bonding. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Biological Activity and Potential Applications in Drug Development

While direct and extensive studies on the biological activity of **2-methylcyclohexanecarboxylic acid** are limited, the broader class of cyclohexanecarboxylic acid derivatives has been explored in medicinal chemistry. The chirality of molecules is a critical factor in their interaction with biological systems, and enantiomerically pure forms of chiral carboxylic acids are important precursors in the synthesis of biologically active compounds.^[1]

The general significance of cyclohexanecarboxylic acid derivatives in drug development is highlighted by their presence in various therapeutic agents. For instance, gabapentin, an anticonvulsant, and tranexamic acid, an antifibrinolytic agent, contain a cyclohexane ring structure.

The potential for **2-methylcyclohexanecarboxylic acid** and its derivatives in drug discovery lies in their use as chiral building blocks to synthesize more complex molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety.

As no specific biological targets or signaling pathways have been identified for **2-methylcyclohexanecarboxylic acid**, a diagrammatic representation of such pathways is not currently feasible. Further research is required to elucidate any specific biological functions of this compound.

Conclusion

2-Methylcyclohexanecarboxylic acid is a chiral molecule with well-defined chemical and physical properties. Methods for its stereoselective synthesis are established, providing access to specific isomers. While its direct biological activity remains largely unexplored, its structural motifs are relevant to medicinal chemistry. This guide provides a foundational understanding of this compound, highlighting the need for further investigation into its potential pharmacological applications. The detailed synthetic protocols and compiled data serve as a valuable resource for researchers and scientists working in organic synthesis and drug discovery.

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